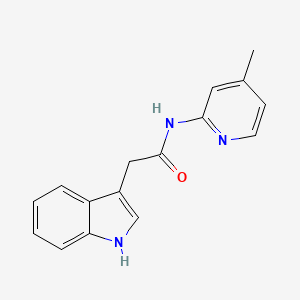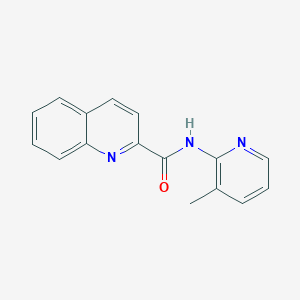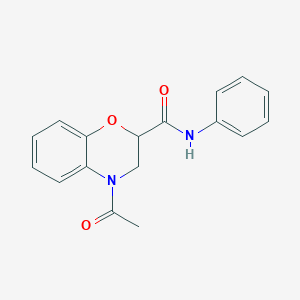![molecular formula C13H19NO4S B7465400 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as MPA, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. MPA is a derivative of ibuprofen and has been shown to have similar anti-inflammatory effects. In recent years, MPA has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting the activity of COX enzymes, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have other biochemical and physiological effects. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce oxidative stress and to have neuroprotective effects. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have potential anti-tumor properties and has been investigated as a potential treatment for various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its well-established synthesis method and availability. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its potential side effects, which may confound the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One area of future research is the investigation of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid as a potential treatment for various types of cancer. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to investigate the potential side effects of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid and to develop safer and more effective alternatives.
Synthesemethoden
The synthesis of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid involves the reaction of ibuprofen with sulfonyl chloride and isopropylamine. The resulting compound is then further purified to obtain 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. The synthesis method of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been well established and is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce inflammation in various animal models of arthritis and has also been used to study the effects of inflammation on various physiological processes. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in studies investigating the role of inflammation in cancer and has been shown to have potential anti-cancer properties.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)8-14(9-13(15)16)19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIFRYRTCHSWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)

![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465349.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
